N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide
Description
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of oxolane, thiazole, and sulfonylphenyl groups, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-12(2)15-16(25-11-19-15)17(21)20-18(8-9-24-10-18)13-4-6-14(7-5-13)26(3,22)23/h4-7,11-12H,8-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZDHDDCPEZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=N1)C(=O)NC2(CCOC2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Sulfonylphenyl Group: The sulfonylphenyl group is introduced via sulfonation of a phenyl ring, followed by coupling with the oxolane ring through a nucleophilic substitution reaction.
Thiazole Ring Formation: The thiazole ring is formed by the cyclization of a thioamide with an α-haloketone under basic conditions.
Final Coupling: The final step involves coupling the oxolane-sulfonylphenyl intermediate with the thiazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylphenyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Amino or thiol derivatives
Scientific Research Applications
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide can be compared with other similar compounds:
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug. Both compounds share the COX-2 inhibitory activity, but this compound may have different pharmacokinetic properties.
Rofecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties. rofecoxib was withdrawn from the market due to cardiovascular side effects, highlighting the need for safer alternatives.
Valdecoxib: Similar to celecoxib and rofecoxib, valdecoxib is a COX-2 inhibitor with anti-inflammatory effects. The unique structure of this compound may offer advantages in terms of selectivity and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
